[3-(3,3,3-Trifluoropropoxy)phenyl]methanol
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Overview
Description
[3-(3,3,3-Trifluoropropoxy)phenyl]methanol: is an organic compound with the molecular formula C10H11F3O2 and a molecular weight of 220.19 g/mol This compound is characterized by the presence of a trifluoropropoxy group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol typically involves the reaction of 3-(3,3,3-trifluoropropoxy)benzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-efficiency reactors and purification systems to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(3,3,3-Trifluoropropoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoropropoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Compounds with different functional groups replacing the trifluoropropoxy group.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets .
Industry:
Mechanism of Action
The mechanism of action of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
- [3-(3,3,3-Trifluoropropoxy)benzaldehyde]
- [3-(3,3,3-Trifluoropropoxy)benzoic acid]
- [3-(3,3,3-Trifluoropropoxy)phenyl]ethanol
Uniqueness:
- The presence of the trifluoropropoxy group imparts unique chemical and physical properties to [3-(3,3,3-Trifluoropropoxy)phenyl]methanol, making it distinct from other similar compounds.
- Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility and importance .
Properties
IUPAC Name |
[3-(3,3,3-trifluoropropoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)4-5-15-9-3-1-2-8(6-9)7-14/h1-3,6,14H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCSEGMTWYLLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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